2-Hydroxyethyl acrylate

概要

説明

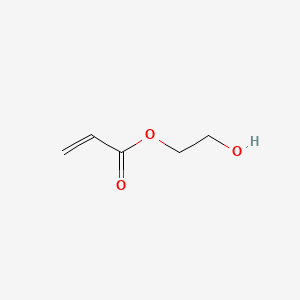

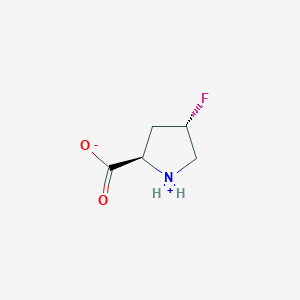

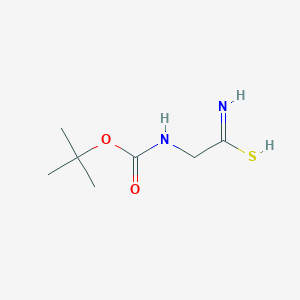

2-Hydroxyethyl acrylate (HEA) is an organic chemical and an aliphatic compound. It has the formula C5H8O3 and the CAS Registry Number 818–61–1 . It is REACH registered with an EU number of 212–454–9 . It has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group . It is used to make emulsion polymers along with other monomers and the resultant resins are used in coatings, sealants, adhesives, and elastomers .

Synthesis Analysis

There are a number of patents and synthesis papers to produce the material mostly aimed at reducing or removing heavy metals as catalysts . The traditional manufacturing process calls for the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . The polymer-encapsulated pigments were synthesized by emulsion polymerization with aqueous dispersions of the pigments .Molecular Structure Analysis

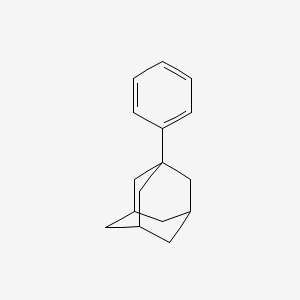

The molecular structure of this compound is characterized by a polymerizable acrylic group and a terminal hydroxy group .Chemical Reactions Analysis

This compound can be copolymerized with other acrylate and methacrylate monomers to make emulsion and other polymers including hydrogels . It readily undergoes addition reactions with a wide variety of organic and inorganic compounds .Physical And Chemical Properties Analysis

This compound is a clear liquid with a mild but pungent ester-like odor . It has a low freezing point . The material has a density of 1.011 and a boiling point of 220 °C .科学的研究の応用

UV-Curable Polymer Composites : HEA is utilized in formulations with hydrophobized silica nanofiller to create UV-curable polymer composites. These composites have significant applications in industries, biomedical fields, and daily life due to their enhanced mechanical strength and barrier properties. The molecular architecture, including polymer-filler interactions and the high surface area to volume ratio of the fillers, dictates the properties of the resulting nanocomposites (Gojzewski et al., 2017).

Vibrational Spectra Analysis : The vibrational spectra of 2-hydroxyethyl acrylate are critically important for understanding its role in acrylate and methacrylate mixtures. This knowledge aids in quick and cost-effective analysis of polymer mixtures based on these materials (Belaidi et al., 2015).

Biomedical Applications : HEA is polymerized using various techniques, such as bulk, solution, and atom transfer radical polymerization (ATRP), to obtain polymers used as hydrogels and in biomedical applications. The polymers created demonstrate significant hydrogel properties, including absorbing more than 30% water by weight, indicating potential for various biomedical applications (Vargün & Usanmaz, 2005).

Thermoresponsive Polymers : The copolymerization kinetics of HEA and hydroxypropyl acrylate by nitroxide-mediated polymerization has been studied for developing thermoresponsive polymers, potentially useful as biomaterials. These materials' properties change in response to temperature, making them suitable for a wide range of applications, particularly in drug delivery and tissue engineering (Hoogenboom et al., 2009).

Gelcasting of Alumina : HEA has been used in the gelcasting of alumina, with studies showing its positive influence on the properties of green bodies, particularly in limiting the negative effect of oxygen inhibition during polymerization. This application highlights the role of HEA in improving manufacturing processes in materials science (Pietrzak et al., 2016).

Drug Delivery Systems : Poly(this compound) hydrogels have been investigated for their potential in drug delivery systems. The inclusion of silica in these hydrogels affects the release rate of aspirin, a model drug, indicating the potential for controlled drug release applications (Lin et al., 2012).

作用機序

Target of Action

2-Hydroxyethyl Acrylate (HEA) is a monomer that is widely used in the field of material synthesis for the production of various types of polymers . Its primary targets are the monomers with which it copolymerizes, resulting in a wide range of polymer properties and applications .

Mode of Action

HEA has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group . It copolymerizes with a variety of monomers, forming polymers with diverse properties . For instance, it can be used to synthesize amphiphilic block copolymers by nitroxide mediated living radical polymerization .

Biochemical Pathways

The traditional manufacturing process of HEA involves the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . The resultant polymers are used in coatings, sealants, adhesives, and elastomers among other applications .

Result of Action

The resultant polymers from HEA copolymerization have a wide range of applications. For instance, they can be used in the production of hydrogels, which are highly absorbent and can be used in wound dressings, contact lenses, drug delivery systems, and other biomedical applications .

Action Environment

The polymerization of HEA is catalyzed by heat, light, and peroxides, and inhibited by stabilizers such as the monomethyl ether of hydroquinone or hydroquinone itself . These phenolic inhibitors are only effective in the presence of oxygen . Therefore, the environment plays a crucial role in the action of HEA. It must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively .

Safety and Hazards

将来の方向性

2-Hydroxyethyl acrylate is being explored for potential applications in the field of regenerative medicine . Its versatility lies in its ability to copolymerize with a variety of monomers, resulting in a wide range of polymer properties and applications . It is also being used in the synthesis of polymer-encapsulated pigments with excellent properties .

特性

IUPAC Name |

2-hydroxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIGHNLMNHATMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-58-7, 26022-14-0, 9051-31-4 | |

| Record name | Polyethylene glycol monoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26022-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monoacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022123 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Clear colorless liquid | |

CAS RN |

818-61-1 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25GT92NY0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-76 °F (USCG, 1999), -60.2 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-Hydroxyethyl Acrylate (HEA) and what is its primary application?

A: this compound (HEA) is a hydrophilic acrylic monomer known for its use in producing various polymers and hydrogels. [] It is commonly employed in pressure-sensitive adhesives, coatings, and biomedical applications due to its ability to impart desirable properties like water solubility, flexibility, and biocompatibility. [, , , ]

Q2: How does the concentration of HEA affect the properties of cationic poly(vinyl acetate-butyl acrylate-2-hydroxyethyl acrylate) (Poly(VAc-BA-HEA)) terpolymer latexes?

A2: Increasing the concentration of HEA in Poly(VAc-BA-HEA) terpolymer latexes has a significant impact on their properties:

- Particle Size: Increasing HEA concentration leads to a decrease in particle size of the latexes. []

- Viscosity: The viscosity of the latexes increases with increasing HEA concentration. []

- Water Absorption: Higher HEA concentration results in increased water absorption by the latexes. []

Q3: What is the impact of HEA content on the glass transition temperature (Tg) of acrylic pressure-sensitive adhesives?

A: Research indicates that increasing the content of this compound in acrylic pressure-sensitive adhesives leads to a decrease in the glass transition temperature (Tg). []

Q4: Can HEA be used to modify the properties of other polymers?

A: Yes, HEA can be grafted onto other polymers to modify their properties. For example, grafting HEA onto cornstarch has been shown to improve its adhesion to cotton fibers in sizing applications. [] The grafting of HEA branches onto cornstarch also enhances film flexibility, reduces brittleness, and improves the abrasion resistance of yarns. []

Q5: How does the incorporation of HEA affect the biocompatibility of poly(this compound) (PHEA) hydrogels?

A: The addition of silica to PHEA/silica composite hydrogels containing aspirin was found to improve the biocompatibility of the PHEA component. [] This suggests that modifying PHEA with other materials can influence its interaction with biological systems.

Q6: Are there any safety concerns regarding the use of HEA?

A: While HEA is widely used in various applications, it's important to note that it exhibits cytotoxicity at higher concentrations. Studies on RAW264.7 cells showed that this compound was the most cytotoxic among the tested (meth)acrylates and cinnamates, with a 50% lethal cytotoxic concentration (LC50) of 0.2-0.5 mM. [] Proper handling and processing techniques are crucial to mitigate potential risks associated with HEA exposure.

Q7: What is the molecular formula and weight of HEA?

A7: The molecular formula of this compound is C5H8O3, and its molecular weight is 116.12 g/mol.

Q8: What spectroscopic techniques are commonly used to characterize HEA and its polymers?

A8: Researchers frequently employ several spectroscopic techniques to analyze HEA and its derivatives:

- Fourier Transform Infrared Spectroscopy (FTIR): This method helps identify specific functional groups present in the molecule and is useful for confirming the success of polymerization reactions and characterizing polymer blends. [, , , , ]

- Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the structure and composition of HEA-containing polymers, including copolymer composition and sequence distribution. [, , , ]

Q9: Can HEA be polymerized using controlled radical polymerization techniques?

A9: Yes, HEA has been successfully polymerized using controlled radical polymerization techniques, including:

- Atom Transfer Radical Polymerization (ATRP): This method allows for the synthesis of well-defined PHEA with controlled molecular weight and low dispersity. [, , , ]

- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This technique also enables the controlled polymerization of HEA, producing polymers with specific chain lengths and narrow molecular weight distributions. [, , , ]

- Nitroxide-Mediated Polymerization (NMP): This method provides control over the polymerization process, allowing for the synthesis of PHEA with predetermined molecular weights and narrow polydispersities. [, , ]

Q10: What are the applications of HEA in drug delivery systems?

A10: The hydrophilic nature and biocompatibility of HEA make it suitable for various drug delivery applications:

- Hydrogels: HEA-based hydrogels can encapsulate and release drugs in a controlled manner, offering potential for sustained drug release and targeted delivery. [, , , ]

- Polymer Beads: Copolymer beads containing HEA can be utilized for controlled drug release applications. The release rate can be tailored by adjusting parameters like monomer composition, crosslinker percentage, and drug loading. []

Q11: What is the significance of interchain exchange reactions in the anionic polymerization of HEA?

A: Interchain exchange reactions, primarily transesterification, are crucial considerations during the anionic polymerization of HEA. These reactions can affect the molecular weight distribution and functionality of the resulting polymers. []

Q12: How does the presence of hydrogen bonding influence the polymerization behavior of HEA?

A12: Hydrogen bonding plays a significant role in the polymerization of HEA, affecting both its copolymerization behavior and the properties of the resulting polymers:

- Copolymerization: Hydrogen bonding between HEA and other monomers like butyl acrylate can influence their relative incorporation rates during copolymerization. [] This can impact the final copolymer composition and properties.

- Branching: Hydrogen bonding can affect acrylate backbiting, a process that leads to branching in polymers. While increasing HEA content in a semi-batch copolymerization system did not significantly impact branching levels, introducing a hydrogen-bonding solvent like n-pentanol led to reduced branching. []

Q13: What are the environmental considerations associated with the use and disposal of HEA-based materials?

A: While HEA-based materials offer numerous benefits, it's important to consider their environmental impact. Research on the biodegradability of HEA-based polymers and potential strategies for recycling and waste management is crucial to ensure their sustainable use. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-endo-2-Bornanamin hydrochlorid [German]](/img/structure/B7722568.png)

![[Amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]azanium;chloride](/img/structure/B7722569.png)